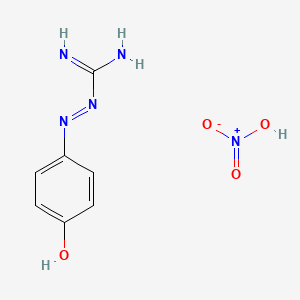![molecular formula C19H27N3O3S B14148532 tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate CAS No. 575470-30-3](/img/structure/B14148532.png)
tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate: is a synthetic organic compound that features a tert-butyl carbamate group, a benzylsulfanyl group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the tert-butyl carbamate group under mild conditions to avoid decomposition of the sensitive oxadiazole ring .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity.
Biology: In biological research, this compound can be used as a probe to study the interactions of oxadiazole-containing molecules with biological targets.
Industry: In the materials science field, this compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate is not well-documented. it is likely that the compound interacts with biological targets through the oxadiazole ring, which can form hydrogen bonds and other interactions with proteins and nucleic acids. The benzylsulfanyl group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate
- tert-Butyl N-[5-(5-phenylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate
- tert-Butyl N-[5-(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate
Comparison: The uniqueness of tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate lies in the presence of the benzylsulfanyl group, which can significantly influence its chemical and biological properties. Compared to similar compounds with different sulfanyl substituents, the benzyl group may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Propriétés
Numéro CAS |
575470-30-3 |
|---|---|
Formule moléculaire |
C19H27N3O3S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
tert-butyl N-[5-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate |
InChI |
InChI=1S/C19H27N3O3S/c1-19(2,3)25-17(23)20-13-9-5-8-12-16-21-22-18(24-16)26-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3,(H,20,23) |
Clé InChI |
YCRBGXFZEKYGKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCCC1=NN=C(O1)SCC2=CC=CC=C2 |
Solubilité |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


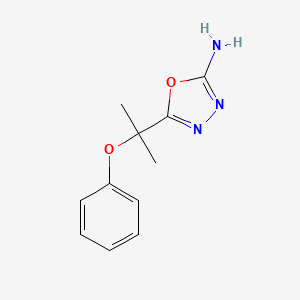
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)


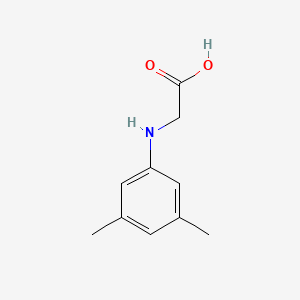

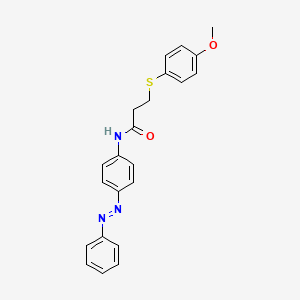
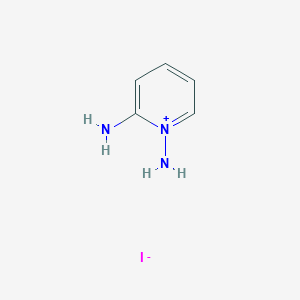
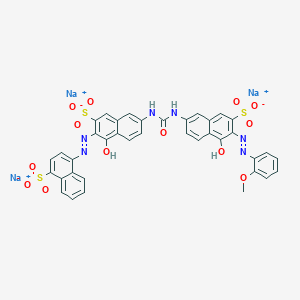
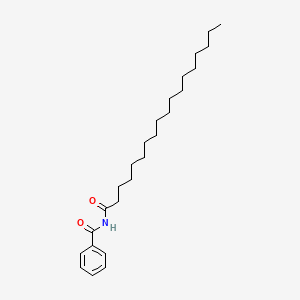
![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)
